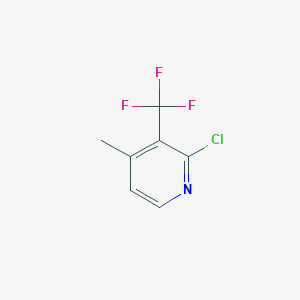

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLXZAGEBEQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine CAS 1643463-02-8

Technical Monograph: 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

CAS: 1643463-02-8

Formula:

Part 1: Executive Summary & Chemical Architecture

The Scaffold Logic: 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine represents a "privileged structure" in modern medicinal chemistry and agrochemical synthesis. Its value lies in the precise arrangement of three pharmacophoric elements around the pyridine core, creating a highly functionalizable electrophile.

-

The 2-Chloro Position (

-Cl): This is the "warhead." The nitrogen atom in the pyridine ring pulls electron density, activating this position for Nucleophilic Aromatic Substitution ( -

The 3-Trifluoromethyl Group (

): This group exerts a strong electron-withdrawing effect (-I), which significantly lowers the -

The 4-Methyl Group (

): Often overlooked, this group provides steric bulk that can lock the conformation of the final drug molecule, improving binding selectivity in enzyme pockets (e.g., kinase ATP-binding sites).

Part 2: Synthesis & Experimental Protocols

While various routes exist, the most robust laboratory-scale protocol involves the chlorination of the corresponding 2-hydroxypyridine (or 2-pyridone) intermediate. This method is preferred for its scalability and the purity of the final product.

Protocol: Deoxychlorination of 4-methyl-3-(trifluoromethyl)pyridin-2-ol

Objective: Convert the hydroxyl/keto tautomer into the 2-chloro derivative using phosphoryl chloride (

Reagents:

-

Precursor: 4-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq)

-

Reagent: Phosphoryl chloride (

) (5.0 eq) – Acts as solvent and reagent. -

Catalyst: Quinoline or

-Dimethylaniline (0.1 eq) – Promotes chloride attack. -

Quench: Crushed ice/Water.

Step-by-Step Methodology:

-

Setup: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube (

), charge the 4-methyl-3-(trifluoromethyl)pyridin-2-one. -

Addition: Carefully add

(Phosphoryl chloride) to the flask. Caution: POCl3 is corrosive and reacts violently with moisture. -

Catalysis: Add the catalytic amount of Quinoline. This base helps solubilize the pyridone and catalyzes the formation of the dichlorophosphate intermediate.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS until the starting material is consumed. -

Workup (The Critical Step):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mass onto crushed ice with vigorous stirring. Maintain temperature

to prevent hydrolysis of the product back to the pyridone. -

Neutralize the aqueous layer to pH 7–8 using saturated

or

-

-

Extraction: Extract with Dichloromethane (DCM) (

). Wash combined organics with brine, dry over -

Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

Data Verification:

-

Appearance: Colorless to pale yellow oil/low-melting solid.

-

1H NMR (

): Look for the aromatic proton doublet at C5/C6 and the singlet for the methyl group. The absence of the broad NH/OH peak confirms conversion.

Part 3: Reactivity & Applications

The utility of CAS 1643463-02-8 is best understood through its reactivity profile. It is a "linchpin" intermediate.

Reactivity Pathway Diagram

Figure 1: Reactivity profile of the core scaffold showing three primary divergent synthetic pathways.

Key Applications in Drug Discovery

-

Kinase Inhibition: The 2-amino-3-trifluoromethylpyridine motif is a bioisostere for the aniline ring found in many kinase inhibitors. The

group occupies hydrophobic pockets (e.g., the gatekeeper region) in enzymes like BRAF or EGFR, improving potency. -

Metabolic Stability: The

group prevents oxidative metabolism (P450 oxidation) at the C3 position. Furthermore, the C4-methyl group blocks metabolic attack at the para-position relative to the nitrogen, extending the half-life ( -

Agrochemicals: Similar to the drug Fluopicolide or Picoxystrobin, this pyridine core is used to synthesize fungicides where the lipophilic

group aids in penetrating the waxy cuticle of plant leaves.

Part 4: Physical Properties & Safety Data

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Physical State | Solid/Liquid Mixture (Low melting) | Often an oil at RT if slightly impure. |

| Boiling Point | ~210°C (Predicted) | Vacuum distillation recommended. |

| Density | 1.4 ± 0.1 g/cm³ | High density due to halogenation. |

| LogP | ~2.8 - 3.2 | Highly lipophilic ( |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water. |

Safety & Handling (GHS Standards):

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Cl bond is stable, but the compound can degrade under prolonged exposure to moisture and light.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1643463-02-8. Accessed 2024.[4][5]

-

Ogawa, T. et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2021.[7]

-

Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine.

-

Lérida, L. et al. "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry, 2022.

Sources

- 1. 2-chloro-4-methyl-3-(trifluoromethyl)pyridine 97% | CAS: 1643463-02-8 | AChemBlock [achemblock.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.no [fishersci.no]

- 6. capotchem.com [capotchem.com]

- 7. researchgate.net [researchgate.net]

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

Executive Summary

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine (CAS: 1643463-02-8) represents a high-value heterocyclic scaffold in modern drug discovery and agrochemical synthesis.[1] Distinguished by its dense functionalization pattern, this molecule offers three distinct vectors for chemical diversification: the electrophilic C2-chlorine, the lipophilic C3-trifluoromethyl group, and the metabolically susceptible C4-methyl group.[1] This guide provides a comprehensive technical analysis of its molecular properties, reactivity profiles, and validated synthetic protocols.

Part 1: Molecular Identity & Physicochemical Properties[1][2]

The precise characterization of this trisubstituted pyridine is critical for stoichiometric calculations and property prediction in SAR (Structure-Activity Relationship) campaigns.[1]

Table 1: Core Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine | |

| CAS Registry Number | 1643463-02-8 | Verified Isomer Specific |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | Average Mass |

| Exact Mass | 195.006 g/mol | Monoisotopic (for MS/HRMS) |

| Physical State | Liquid / Low-melting solid | Isomer dependent; typically oil at RT |

| LogP (Predicted) | ~2.8 - 3.1 | High lipophilicity due to -CF₃ and -CH₃ |

| H-Bond Acceptors | 1 (Pyridine Nitrogen) | Weakened by e- withdrawing groups |

| H-Bond Donors | 0 |

Technical Insight: The presence of the trifluoromethyl group at the C3 position exerts a profound electronic effect. It significantly reduces the basicity of the pyridine nitrogen (pKa < 2.0 predicted), making this scaffold less likely to form salts under mild acidic conditions compared to non-fluorinated analogs.

Part 2: Electronic Structure & Reactivity Logic

Understanding the electronic landscape of this molecule is the key to designing successful synthetic routes.

The "Ortho-Effect" Activation

The reactivity of the C2-chlorine atom is not static; it is "super-activated" by the adjacent C3-trifluoromethyl group.[1] The strong inductive electron-withdrawing nature (-I effect) of the -CF₃ group pulls electron density away from the ring, specifically lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 position.[1]

Mechanistic Consequence:

-

SnAr Susceptibility: The C2 position becomes highly electrophilic, facilitating Nucleophilic Aromatic Substitution (SnAr) even with weak nucleophiles.

-

Metallation Selectivity: Lithium-halogen exchange at C2 is rapid but requires low temperatures (<-78°C) to prevent "dance" rearrangements or elimination of the fluoride.[1]

Reactivity Map (Graphviz Visualization)

Caption: Figure 1. Reactivity profile highlighting the activation of the C2-chloride by the C3-trifluoromethyl group and the orthogonal reactivity of the C4-methyl group.[1]

Part 3: Validated Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution (SnAr) with Amines

Target: Introduction of piperazine/morpholine motifs common in kinase inhibitors.[1]

Reagents:

-

Substrate: 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: N-Boc-piperazine (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step Methodology:

-

Charge: In a dry pressure vial, dissolve the substrate in NMP (0.5 M concentration).

-

Add: Add DIPEA followed by the amine nucleophile.

-

Heat: Seal and heat to 100°C for 4–6 hours.

-

Why? While the CF3 activates the ring, the steric bulk of the C3-CF3 and C4-Me groups creates a "steric canyon."[1] Elevated temperature is required to overcome the activation energy barrier.

-

-

Monitor (Self-Validation): Check LC-MS.

-

Success: Mass shift of [M+Nucleophile-HCl].[1]

-

Failure Mode: If starting material remains, increase temp to 120°C. If hydrolysis (OH displacement) is observed, ensure reagents are anhydrous.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove NMP).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Biaryl bond formation.[1]

Reagents:

-

Ligand: XPhos (optional, helps with sterically hindered substrates)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane[1]

Workflow Diagram (Graphviz)

Caption: Figure 2. Standard operating procedure for Suzuki coupling at the sterically congested C2 position.

Part 4: Applications in Drug Design

The 2-chloro-4-methyl-3-(trifluoromethyl)pyridine scaffold is not merely a building block; it is a "bioisostere kit."[1]

-

Metabolic Blocking: The C3-CF3 group blocks metabolic oxidation at that position, a common clearance pathway for pyridines.

-

Lipophilicity Modulation: The combination of -CF3 and -CH3 significantly increases logP, improving blood-brain barrier (BBB) permeability for CNS targets.[1]

-

Conformational Lock: In biaryl systems (e.g., coupling at C2), the bulky C3-CF3 group forces the two rings to twist out of planarity (atropisomerism potential). This is often exploited to fit into hydrophobic pockets of enzymes like kinases (e.g., RAF/MEK inhibitors).

Part 5: Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin/Eye Irritant: The C2-Cl bond is labile enough to hydrolyze slowly on moist skin, releasing HCl.

-

Signal Word: WARNING.

Storage Protocol:

-

Store under inert gas (Argon/Nitrogen).

-

Refrigerate (2–8°C) to prevent slow hydrolysis or discoloration.

-

Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).

References

-

PubChem. (n.d.). Compound Summary: Pyridine derivatives and Trifluoromethylation patterns.[1][2][3] Retrieved from [Link][1]

-

Schlosser, M., & Marull, M. (2003). The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines.[1][3] European Journal of Organic Chemistry. (Contextual grounding for CF3-pyridine reactivity).

Sources

Methodological & Application

Buchwald-Hartwig amination conditions for sterically hindered pyridines

Executive Summary

The palladium-catalyzed amination of sterically hindered pyridines (specifically 2,6-disubstituted halopyridines or those possessing bulky ortho-substituents) represents a significant challenge in medicinal chemistry. Standard conditions often fail due to two primary failure modes: catalyst poisoning via non-productive coordination of the pyridine nitrogen to palladium, and steric impedance of the oxidative addition and reductive elimination steps.

This guide details a high-fidelity protocol utilizing 3rd and 4th Generation (G3/G4) Palladacycle Precatalysts paired with bulky dialkylbiarylphosphine ligands (e.g., tBuBrettPhos, AdBrettPhos).[1] By enforcing a mono-ligated Pd(0) pathway and utilizing rapid catalyst activation, this system overcomes the kinetic barriers inherent to hindered pyridine substrates.

Mechanistic Insight: The Steric Bottleneck

To troubleshoot and optimize these reactions, one must understand the specific causality of failure.[2] In sterically hindered pyridines, the catalytic cycle is often arrested at two distinct points:

-

Inhibition (Off-Cycle): The basic pyridine nitrogen competes with the phosphine ligand for the Pd center, forming inactive [Pd(pyridine)ₙ] complexes.

-

Reductive Elimination (The Rate-Limiting Step): For hindered substrates, the formation of the C-N bond requires the two bulky partners (the pyridine ring and the amine) to come into close proximity. Without a sufficiently bulky ligand to "squeeze" these groups together (via steric pressure), the complex rests as the intermediate amido-complex, eventually leading to beta-hydride elimination (dehalogenation) or decomposition.

Diagram 1: Mechanistic Failure Modes & Ligand Solution

Caption: The catalytic cycle highlights where sterically hindered pyridines cause failure (red) and where bulky ligands (green path) enforce the productive cycle.

Strategic Optimization: Ligand & Precatalyst Selection

The choice of ligand is not arbitrary; it is dictated by the nucleophile (amine) class and the electrophile (pyridine) steric profile .

The Precatalyst Advantage (G3/G4)

Do not use Pd₂(dba)₃ or Pd(OAc)₂ for these difficult substrates.

-

Why? Pd₂(dba)₃ contains dibenzylideneacetone, which acts as an inhibitory ligand. In hindered systems, dba competes effectively with the substrate, shutting down the reaction.

-

Solution: Use Buchwald G3 or G4 palladacycles . These are air-stable solids that generate the active L-Pd(0) species quantitatively upon exposure to base in the reaction mixture, ensuring a high concentration of active catalyst immediately.

Ligand Selection Matrix

| Substrate Challenge | Primary Recommendation | Secondary Recommendation | Mechanistic Rationale |

| Primary Amines + Hindered Pyridine | tBuBrettPhos | BrettPhos | tBuBrettPhos provides extreme steric bulk to prevent pyridine binding and accelerate reductive elimination. |

| Secondary Amines + Hindered Pyridine | RuPhos | AdBrettPhos | RuPhos is optimized for secondary amines; AdBrettPhos (Adamantyl) is used for the most sterically demanding cases. |

| Amides/Carbamates + Hindered Pyridine | tBuBrettPhos | XantPhos | Amides are poor nucleophiles; electron-rich, bulky ligands are required to increase Pd center electron density. |

| Base-Sensitive Substrates | BrettPhos (with K₂CO₃) | G3-XPhos | Allows use of weak bases (carbonate/phosphate) instead of alkoxides. |

Diagram 2: Optimization Decision Tree

Caption: Decision matrix for selecting the optimal ligand based on amine class and pyridine steric profile.

Standardized Protocol: The "Self-Validating" System

This protocol uses tBuBrettPhos Pd G3 as the representative system for a primary amine coupling to a 2,6-disubstituted chloropyridine.

Reagents:

-

Electrophile: 2-chloro-6-methylpyridine (1.0 equiv)

-

Nucleophile: Primary alkyl amine (1.2 equiv)

-

Catalyst: tBuBrettPhos Pd G3 (1.0 - 2.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[2]

-

Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (Concentration: 0.5 M - High concentration is critical)

Step-by-Step Methodology

1. The Inertness Check (Pre-Experiment Validation)

-

Action: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.[3]

-

Validation: If the vial fogs upon cooling, moisture is present. Repeat drying. Moisture kills the active catalyst species immediately.

2. Solids Addition

-

Add the G3 Precatalyst , NaOtBu , and Electrophile (if solid) to the vial.

-

Note: Do not mix the catalyst and base in solvent for long periods before heating; activation happens upon mixing.

3. Solvent & Amine Addition

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (3 cycles).[2]

-

Add Anhydrous Dioxane via syringe.

-

Add the Amine (liquid) via syringe.

-

Self-Validating Sign: The solution typically changes color (often to a dark orange or brown) upon mixing the precatalyst with the base/amine. If the solution remains pale yellow or clear after 5 minutes, the precatalyst may be inactive (oxidized).

4. Reaction & Monitoring

-

Place in a pre-heated block at 80°C - 100°C .

-

Stir vigorously (1000 RPM). Mass transfer is essential in heterogeneous base mixtures.

-

Timepoint: Check LCMS at 1 hour.

-

Scenario A: Product forms, SM remaining. -> Continue.

-

Scenario B: No Product, SM intact. -> Catalyst Death (Poisoning). Increase Temp or switch to AdBrettPhos.

-

Scenario C: Dehalogenated Pyridine (Ar-H) observed. -> Steric Stall . Switch to tBuBrettPhos or lower temperature slightly.

-

5. Workup

-

Cool to room temperature.[2][4][5] Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion (SM Recovers) | Catalyst poisoning by pyridine N or impure reagents. | 1. Switch to AdBrettPhos (bulkier).2. Ensure reagents are anhydrous (water kills active Pd). |

| Dehalogenation (Ar-H) | Beta-hydride elimination is faster than reductive elimination. | 1. Use tBuBrettPhos (increases rate of red. elim.).2. Increase amine equivalents (1.5 equiv). |

| Low Yield / Incomplete | Catalyst death over time. | Add a second portion of catalyst (1 mol%) after 2 hours. |

| Base Sensitive Groups | NaOtBu is degrading the substrate.[6] | Switch base to K₃PO₄ (finely ground) and use t-Amyl Alcohol at 100°C. |

References

-

Maiti, D., et al. "A General Method for the Amidation of Aryl Halides with Primary and Secondary Amines." Chemical Science, 2011.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination and Ammoniation." Chemical Science, 2011.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Guide: Suzuki-Miyaura Coupling of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

This guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine (CAS: 1082306-69-1). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and agrochemicals, where the trifluoromethyl (

Executive Summary & Chemical Analysis

Objective: Efficient C-C bond formation at the C2 position of the pyridine ring using boronic acids.

Substrate Analysis:

-

Electronic Activation: The C2-Cl bond is electronically activated for Oxidative Addition by the adjacent electron-withdrawing

group at C3 and the pyridine nitrogen. This makes the chloride more reactive than a standard chlorobenzene. -

Steric Challenge: The

group at C3 imposes significant steric bulk (approximate van der Waals volume similar to an isopropyl group) ortho to the reaction site. Standard catalysts (e.g., -

Side Reaction Risks: The highly electron-deficient nature of the ring makes the C2 position susceptible to nucleophilic attack by hydroxide ions (

), leading to the formation of the pyridone byproduct (hydrolysis) if the base concentration is too high or the reaction is too wet/hot.

Reaction Mechanism & Pathway

The reaction follows the catalytic cycle of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1][2] The diagram below highlights the critical influence of the

Figure 1: Catalytic cycle emphasizing the electronic activation and steric hindrance trade-offs.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Screening)

Best for: Unhindered aryl boronic acids and initial scale-up.

Reagents:

-

Catalyst:

(5 mol%)-

Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination, and is robust against air/moisture.

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 90°C

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and

(0.05 equiv). -

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed Water via syringe.

-

Base: Add the base (solid carbonate can be added in step 1, or aqueous solution in step 3).

-

React: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over

, and concentrate.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Heteroaryl boronic acids, ortho-substituted boronic acids, or if Protocol A fails.

Reagents:

-

Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

-

Rationale: Buchwald dialkylbiaryl phosphine ligands (XPhos/SPhos) are electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (preventing catalyst deactivation and promoting reductive elimination in crowded systems).

-

-

Base:

(3.0 equiv) -

Temperature: 80–100°C

Step-by-Step:

-

Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pre-catalyst (0.02 equiv), and

(3.0 equiv) to a vial. -

Inert: Cycle vacuum/Argon 3 times.

-

Solvent: Add degassed Toluene/Water mixture.

-

React: Heat to 100°C. Reaction is typically faster (1–4 hours) due to the highly active catalyst.

-

Workup: Standard extraction with EtOAc/Brine.

Data Summary & Optimization Table

| Variable | Recommendation | Technical Insight |

| Solvent | Dioxane/H2O (4:1) | The water is critical to dissolve the inorganic base and activate the boronic acid (formation of boronate species). |

| Base | Stronger bases like hydroxides ( | |

| Ligand | dppf, XPhos, SPhos | Avoid simple |

| Stoichiometry | 1.5 equiv Boronic Acid | Protodeboronation (loss of B(OH)2) is a common side reaction for the boronic acid partner; excess ensures conversion. |

Troubleshooting Guide

Scenario 1: Low Conversion (Starting Material Remains)

-

Cause: Catalyst deactivation or failure to undergo oxidative addition.

-

Solution: Switch to Protocol B (XPhos Pd G2). The electron-rich phosphine accelerates the oxidative addition into the chlorinated pyridine. Increase temperature to 110°C.

Scenario 2: Formation of Pyridone (Hydrolysis Product)

-

Cause: Hydroxide attack on the C2 position.

-

Solution: Switch to anhydrous conditions using

(anhydrous) in pure Dioxane or Toluene, or use a milder base like

Scenario 3: Homocoupling of Boronic Acid

-

Cause: Oxidation of the boronic acid before transmetallation.

-

Solution: Ensure rigorous degassing (sparge solvents with Argon for 15 mins). Add the base after degassing.

References

-

Mechanistic Studies on Suzuki Coupling of Pyridines

- Title: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(trifluoromethyl)pyridines.

- Source: Organic Chemistry Portal / Journal of Organic Chemistry.

-

URL:[Link]

-

Catalyst Selection for Hindered Substrates

-

General Protocol for Fluorinated Pyridines

-

Buchwald Ligand Guide

-

Title: Catalyst Selection Guide for Suzuki-Miyaura Coupling.[4]

- Source: Sigma-Aldrich / Merck.

-

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

Application and Protocol Guide for the Lithiation and Functionalization of 3-(Trifluoromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the regioselective lithiation and subsequent functionalization of 3-(trifluoromethyl)pyridine. This scaffold is a critical building block in medicinal and agrochemical research, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This document details the underlying mechanistic principles of directed ortho-metalation (DoM), outlines strategic considerations for achieving regioselectivity, and provides detailed, actionable protocols for laboratory execution.

Introduction: The Significance of the 3-(Trifluoromethyl)pyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals.[3] The introduction of a trifluoromethyl (CF₃) group onto this ring dramatically influences its electronic properties and metabolic stability. The CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring and can significantly alter the pKa of the pyridine nitrogen.[2] These modifications can lead to improved pharmacokinetic profiles, enhanced binding to biological targets, and increased membrane permeability.[2] Consequently, 3-(trifluoromethyl)pyridine derivatives are integral components of numerous commercial products and are highly sought-after intermediates in drug discovery programs.[1]

Direct C-H functionalization via lithiation is one of the most powerful strategies for elaborating the 3-(trifluoromethyl)pyridine core.[3] However, the electron-deficient nature of the pyridine ring presents a significant challenge: organolithium reagents can act as nucleophiles, leading to competitive 1,2-addition to the C=N bond rather than the desired deprotonation.[3][4][5] This guide focuses on overcoming this challenge through the strategic application of directed ortho-metalation (DoM), utilizing sterically hindered lithium amide bases to achieve high regioselectivity and yield.

Mechanistic Principles: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic systems.[6][7][8] The reaction is guided by a "directing metalation group" (DMG) which coordinates to the lithium base, delivering it to a proximate ortho-position for C-H activation.[8]

In the context of substituted pyridines, the pyridine nitrogen itself can act as a coordinating element. However, for an electron-deficient ring like 3-(trifluoromethyl)pyridine, the regioselectivity is a delicate balance of several factors:

-

Inductive Effects : The strongly electron-withdrawing CF₃ group increases the acidity of the adjacent ring protons at C-2 and C-4, making them the most likely sites for deprotonation.

-

Kinetic vs. Thermodynamic Control : Lithiation of 3-substituted pyridines often favors the kinetically accessible C-4 position, especially with bulky bases like lithium diisopropylamide (LDA).[3] The C-2 position, while also activated, is sterically more hindered. The resulting 2-lithio species, however, may be thermodynamically more stable due to chelation with the pyridine nitrogen.

-

Choice of Base : The choice of the lithium base is critical.

-

Alkyllithiums (e.g., n-BuLi, sec-BuLi) : These are highly basic but are also strong nucleophiles, increasing the risk of addition to the pyridine ring.[4][5] Their use often requires the presence of a strong external directing group.

-

Lithium Amides (e.g., LDA, LiTMP) : Sterically hindered amide bases like Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are significantly less nucleophilic.[3][5][9] This attribute makes them ideal for the deprotonation of electron-poor heterocycles, as they minimize the undesired addition pathway.[3][5][9]

-

For 3-(trifluoromethyl)pyridine, the CF₃ group itself acts as a deactivating group and a weak directing group. The dominant directing influence is the pyridine nitrogen, coupled with the inductive activation from the CF₃ group. Deprotonation is expected to occur preferentially at the C-4 position under kinetic control with a hindered base like LDA.[3]

Visualizing the DoM Mechanism

Caption: Mechanism of Directed ortho-Metalation on 3-(Trifluoromethyl)pyridine.

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium and their derivatives are extremely pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment. For detailed safety protocols on handling organolithium reagents, please consult authoritative sources.[10][11]

Protocol 1: General Procedure for the LDA-Mediated Lithiation of 3-(Trifluoromethyl)pyridine and Quenching with an Electrophile

This protocol describes the in situ generation of LDA followed by the regioselective lithiation of 3-(trifluoromethyl)pyridine, which is expected to primarily yield the 4-lithiated intermediate.

Materials:

-

3-(Trifluoromethyl)pyridine

-

Diisopropylamine, anhydrous

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Selected Electrophile (e.g., Iodomethane, Benzaldehyde, Trimethylsilyl chloride)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Standard anhydrous reaction glassware and magnetic stirrer

-

Inert gas line (Schlenk line) or glovebox

-

Low-temperature cooling bath (-78 °C, typically dry ice/acetone)

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for lithiation and functionalization.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas.

-

LDA Preparation:

-

To the reaction flask, add anhydrous THF.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[12][13]

-

-

Lithiation:

-

In a separate flame-dried flask, prepare a solution of 3-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 to 2 hours. The formation of the lithiated species may be indicated by a color change.

-

-

Electrophilic Quench:

-

Slowly add the chosen electrophile (1.1 to 1.5 equivalents), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.

-

After the addition is complete, maintain the reaction at -78 °C for an additional 30 minutes.

-

-

Work-up:

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Separate the layers and extract the aqueous phase with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired functionalized product.

-

Data Summary: Scope of Functionalization

The lithiation of substituted pyridines followed by quenching with various electrophiles is a versatile method for introducing a wide range of functional groups. While data for 3-(trifluoromethyl)pyridine itself is sparse, the following table summarizes representative transformations achieved on closely related chloro- and fluoropyridines, demonstrating the broad applicability of the methodology. Yields are generally moderate to excellent.

| Substrate (Analogous) | Base | Electrophile | Product | Yield (%) | Reference |

| 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 80 | [3] |

| 3-Chloropyridine | LDA | PhCHO | (3-Chloropyridin-4-yl)(phenyl)methanol | 65 | [3] |

| 3-Bromopyridine | LDA | D₂O | 3-Bromo-4-deuteriopyridine | 95 | [14] |

| 2-Chloropyridine | LDA | N,N-Dimethylformamide (DMF) | 2-Chloro-3-pyridinecarboxaldehyde | High | [1] |

| 2-Chloro-5-(CF₃)pyridine | LDA | I₂ | 2-Chloro-4-iodo-5-(CF₃)pyridine | — | [15] |

| 2-Chloro-5-(CF₃)pyridine | LDA | CO₂ | 2-Chloro-5-(trifluoromethyl)nicotinic acid | — | [15] |

Concluding Remarks and Future Perspectives

The directed ortho-metalation of 3-(trifluoromethyl)pyridine using hindered lithium amide bases like LDA provides a powerful and regioselective route to novel, functionalized pyridine derivatives. The key to success lies in the careful control of reaction conditions—particularly temperature and the choice of base—to favor deprotonation over nucleophilic addition. The resulting 4-lithio intermediate serves as a versatile nucleophile that can be trapped with a wide array of electrophiles, opening avenues for the synthesis of diverse compound libraries for drug discovery and agrochemical development.

Future research may focus on expanding the scope of this methodology to include milder, more functional-group-tolerant bases, such as TMP-metal reagents (Mg, Zn), or exploring flow chemistry conditions to safely scale up these reactions and access unstable intermediates.[16][17] The continued development of C-H functionalization techniques for electron-deficient heterocycles will undoubtedly accelerate the discovery of next-generation bioactive molecules.

References

-

Myers, A. Directed (ortho) Metallation. Harvard University. [Link]

-

Gribble, G. W., et al. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

-

Knochel, P., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]

-

Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

-

Miah, M. A. J., & Snieckus, V. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

-

Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]

-

Magnier, E., et al. S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Organic Letters. [Link]

-

Baran, P. Directed (ortho) Metallation. Baran Lab, Scripps Research. [Link]

-

Gros, P. C., et al. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]

-

Collum, D. B., et al. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. PMC. [Link]

-

Schlosser, M., et al. 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]

-

Guiry, P. J., et al. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC. [Link]

-

Gribble, G. W., et al. REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF

,. ResearchGate. [Link] -

Quéguiner, G., et al. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Schlosser, M., et al. Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. ResearchGate. [Link]

-

Smith, K., & El-Hiti, G. A. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

-

Zdilla, M. J., & Gau, M. R. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]

-

Frontier, A. How To: Prepare LDA. University of Rochester, Department of Chemistry. [Link]

-

Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric.... Organic Syntheses. [Link]

-

Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd. [Link]

-

University of Rochester. How to Prepare LDA. University of Rochester, Department of Chemistry. [Link]

-

Zdilla, M. J., & Gau, M. R. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]

-

Jeschke, P. The role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science. [Link]

-

Mongin, F., et al. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]

-

Stanford University. Theses | The Chueh Group. Stanford University. [Link]

-

Collum, D. B., et al. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. PMC. [Link]

-

University of California. Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X‑ray Scattering. eScholarship, University of California. [Link]

-

Smith, K., & El-Hiti, G. A. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

Eisenstein, O., & Mayer, J. M. Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. Angewandte Chemie International Edition. [Link]

-

LIA, et al. Study of lithiation mechanisms in silicon electrodes by Auger Electron Spectroscopy. HAL Open Science. [Link]

-

Knochel, P., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

-

Snieckus, V. Directed ortho metalation. Wikipedia. [Link]

Sources

- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. znaturforsch.com [znaturforsch.com]

- 16. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vapourtec.com [vapourtec.com]

Strategic C-H Activation for the Direct Functionalization of 4-Methyl-3-(Trifluoromethyl)pyridine Scaffolds

An Application Note for Drug Development Professionals

Abstract: The 4-methyl-3-(trifluoromethyl)pyridine core is a privileged scaffold in modern medicinal chemistry, with the trifluoromethyl group enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the electron-deficient nature of the pyridine ring, compounded by the powerful electron-withdrawing trifluoromethyl group, presents significant challenges for traditional functionalization methods.[3][4] This guide provides an in-depth analysis and detailed protocols for the direct C-H activation of this scaffold, a state-of-the-art strategy that circumvents harsh conditions and multi-step pre-functionalization sequences. We will detail two field-proven, transition-metal-catalyzed protocols: Iridium-catalyzed C-H borylation for versatile downstream coupling and Palladium-catalyzed direct C-H arylation for rapid analogue synthesis.

Mechanistic Rationale & Regioselectivity Analysis

The functionalization of any heterocycle via C-H activation is dictated by the interplay of sterics and electronics. The 4-methyl-3-(trifluoromethyl)pyridine scaffold presents a unique electronic and steric landscape.

-

Electronic Effects: The pyridine nitrogen and the C3-trifluoromethyl group are strongly electron-withdrawing, which lowers the reactivity of the ring toward electrophilic attack but increases the acidity of the ring's C-H bonds.[3][5] The C4-methyl group is weakly electron-donating. This push-pull arrangement makes predicting the most reactive site non-trivial. The C2 and C6 positions are most affected by the nitrogen's electron lone pair, which can inhibit some catalysts through strong coordination.[6][7]

-

Steric Effects: The C4-methyl group provides significant steric hindrance at the adjacent C5 position. The C3-trifluoromethyl group similarly encumbers the C2 position. The C6 position remains the most sterically accessible site on the ring.

Based on this analysis, direct C-H activation is predicted to favor the C6 and C2 positions, with a strong steric preference for C6. Functionalization at the C5 position is expected to be minimal due to prohibitive steric clash with the C4-methyl group.

Figure 1: Predicted regioselectivity for C-H activation.

Protocol I: Iridium-Catalyzed C-H Borylation at the C6 Position

Iridium-catalyzed C-H borylation is a powerful and reliable method for installing a boronic ester onto a heteroaromatic ring.[6][8] This transformation is highly valuable as the resulting boronate can be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For CF3-substituted pyridines, this reaction exhibits excellent regioselectivity governed primarily by sterics, making it ideal for targeting the C6 position of our scaffold.[9] These reactions are often performed neat (solvent-free), enhancing their efficiency and sustainability.[10]

Causality and Rationale

The choice of an iridium catalyst, typically [Ir(cod)OMe]2, paired with a bipyridine ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridyl), is critical. The ligand stabilizes the active iridium species, while the catalyst system is known to be highly effective for the borylation of electron-deficient heterocycles.[8] The low reactivity of pyridines, often caused by catalyst inhibition via nitrogen coordination, is overcome by using appropriate ligands and reaction conditions.[6][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, C-H activation, and reductive elimination.

Figure 2: Simplified catalytic cycle for Ir-catalyzed borylation.

Detailed Experimental Protocol

Materials & Equipment:

-

Substrate: 4-methyl-3-(trifluoromethyl)pyridine

-

Catalyst: [Ir(cod)OMe]2 (Iridium(I) methoxide cyclooctadiene dimer)

-

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Borylating Agent: Bis(pinacolato)diboron (B₂Pin₂)

-

Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, nitrogen or argon gas inlet, oil bath, rotary evaporator, silica gel for chromatography.

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas (N₂ or Ar), add [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3.0 mol%) to a Schlenk flask.

-

Reagent Addition: Add 4-methyl-3-(trifluoromethyl)pyridine (1.0 equiv) and B₂Pin₂ (1.2 equiv) to the flask.

-

Reaction Conditions: Seal the flask and heat the mixture in an oil bath at 80-100 °C for 12-24 hours. The reaction is typically run neat (without solvent).

-

Monitoring: Monitor the reaction progress by GC-MS or TLC analysis of a small, quenched aliquot.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the residue with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Filter the mixture through a short plug of silica gel to remove the iridium catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-borylated product. Note: Pyridylboronic esters can be sensitive to hydrolysis on silica; purification should be performed efficiently.[9][10]

| Parameter | Recommended Value | Rationale |

| Catalyst Loading | 1.5 - 3.0 mol % [Ir] | Ensures efficient turnover without excessive cost. |

| Ligand | dtbpy | Standard, effective ligand for pyridine borylation.[8] |

| Borylating Agent | B₂Pin₂ | Stable, readily available boron source. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for C-H activation. |

| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from oxidation. |

| Solvent | None (Neat) | Increases reaction concentration and efficiency.[9] |

Table 1: Optimized Parameters for Iridium-Catalyzed C-H Borylation.

Protocol II: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation offers a highly atom- and step-economical route to biaryl compounds, avoiding the synthesis of organometallic reagents.[5] For electron-deficient pyridines, successful arylation requires careful selection of the catalyst, ligand, and additives to promote the C-H activation step, which is often rate-limiting.[3] This protocol focuses on a modern system that has proven effective for pyridines bearing electron-withdrawing groups.

Causality and Rationale

This protocol utilizes a palladium catalyst, such as Pd(OAc)2, with a bulky, electron-rich phosphine ligand. The key to success with electron-deficient substrates is often the use of a carboxylic acid additive, like pivalic acid (PivOH). The additive is believed to participate in a concerted metalation-deprotonation (CMD) mechanism, where the carboxylate acts as a proton shuttle, facilitating the C-H bond cleavage.[5] A strong base, such as K₂CO₃ or Cs₂CO₃, is required to regenerate the active catalyst. The regioselectivity can be influenced by both sterics and the acidity of the C-H bonds.

Figure 3: Experimental workflow decision guide.

Detailed Experimental Protocol

Materials & Equipment:

-

Substrate: 4-methyl-3-(trifluoromethyl)pyridine

-

Coupling Partner: Aryl bromide or iodide (e.g., 4-bromoanisole)

-

Catalyst: Palladium(II) acetate (Pd(OAc)2)

-

Ligand: A suitable bulky phosphine ligand (e.g., SPhos, RuPhos)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Additive: Pivalic acid (PivOH)

-

Solvent: Anhydrous, degassed polar aprotic solvent (e.g., DMA, NMP, or Toluene)

-

Equipment: Schlenk tube or microwave vial with a magnetic stir bar, inert atmosphere supply, oil bath or microwave reactor.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) under an inert atmosphere.

-

Reagent Addition: Add the 4-methyl-3-(trifluoromethyl)pyridine (1.0 equiv), the aryl halide (1.5 equiv), and pivalic acid (30 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction Conditions: Seal the tube and heat in an oil bath at 110-140 °C for 16-48 hours. Alternatively, microwave heating can significantly reduce reaction times.

-

Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired arylated product.

| Parameter | Recommended Value | Rationale |

| Catalyst | Pd(OAc)₂ | Common, effective palladium precursor. |

| Ligand | Bulky phosphine (e.g., SPhos) | Promotes oxidative addition and reductive elimination. |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the CMD pathway and catalyst regeneration. |

| Additive | Pivalic Acid (PivOH) | Facilitates the C-H activation step via a CMD mechanism.[5] |

| Temperature | 110 - 140 °C | Higher temperatures are often needed for activating robust C-H bonds. |

| Solvent | DMA, NMP, Toluene | High-boiling polar aprotic solvents are typical. |

Table 2: Optimized Parameters for Palladium-Catalyzed Direct Arylation.

Troubleshooting and Self-Validation

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion (Both Protocols) | Inactive catalyst (air/moisture exposure). | Ensure all reagents are dry and the reaction is set up under a rigorously inert atmosphere. Use freshly opened solvents and reagents. |

| Low Conversion (Protocol I) | Catalyst inhibition by pyridine N. | Increase reaction temperature slightly or screen alternative bipyridine ligands. |

| Product Deborylation (Protocol I) | Presence of protic sources (water). | Ensure anhydrous conditions. During work-up, avoid acidic conditions and prolonged exposure to silica gel.[6][8] |

| Poor Regioselectivity (Protocol II) | Incorrect ligand or conditions. | Screen different bulky phosphine ligands. The electronic nature of the aryl halide can also influence selectivity. |

| Side Reactions (e.g., homocoupling of aryl halide) | Catalyst system favors oxidative addition/reductive elimination over C-H activation. | Lower the concentration of the aryl halide or screen different ligands/bases to favor the desired C-H activation pathway. |

Conclusion

Direct C-H activation provides a powerful and efficient platform for the late-stage functionalization of the medicinally important 4-methyl-3-(trifluoromethyl)pyridine scaffold. Iridium-catalyzed borylation offers a gateway to a wide range of derivatives through a versatile boronate intermediate, while palladium-catalyzed arylation enables the rapid synthesis of biaryl analogues. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can leverage these advanced protocols to accelerate the discovery and development of novel therapeutics.

References

-

Title: Iridium-catalyzed C-H borylation of pyridines Source: PubMed URL: [Link]

-

Title: Iridium-catalyzed C-H borylation of pyridines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Iridium-catalyzed C-H borylation of substituted pyridines Source: American Chemical Society URL: [Link]

-

Title: Iridium-catalyzed C–H borylation of pyridines Source: RSC Publishing URL: [Link]

-

Title: C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh Source: Journal of the American Chemical Society URL: [Link]

-

Title: Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility Source: PMC URL: [Link]

-

Title: C-H Activation of Pyridines by (PBP)Ir Complexes Source: ChemRxiv URL: [Link]

-

Title: Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines Source: ACS Omega URL: [Link]

-

Title: Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journals URL: [Link]

-

Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: Royal Society of Chemistry URL: [Link]

-

Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Bentham Science Publishers URL: [Link]

-

Title: Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates Source: RSC Publishing URL: [Link]

-

Title: Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation Source: PMC URL: [Link]

-

Title: Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Request PDF Source: ResearchGate URL: [Link]

-

Title: C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring Source: PMC URL: [Link]

-

Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: C–H functionalization of pyridines Source: RSC Publishing URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC URL: [Link]

-

Title: Rhodium(III)-catalyzed activation and functionalization of pyridine c-h bond by exploring a unique double role of "n-heterocyclic carbene-pyridyl" ligand platform Source: Technion - Israel Institute of Technology URL: [Link]

-

Title: Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions Source: PubMed URL: [Link]

-

Title: Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts Source: PubMed URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

Troubleshooting & Optimization

Optimizing yields for SNAr reactions at 2-position of pyridines

Pyridine Functionalization Help Desk: Optimizing at the 2-Position

Status: Online

Role: Senior Application Scientist

Ticket: Optimizing Yields for Nucleophilic Aromatic Substitution (

Core Directive: The "Electronic" Landscape

The 2-position of pyridine is electronically unique. Unlike benzene, the nitrogen atom acts as an intrinsic electron-withdrawing group (EWG), pulling electron density via induction (-I) and resonance (-M). This makes the C-2 and C-4 positions electrophilic and susceptible to nucleophilic attack.[1] However, the 2-position is often the most challenging due to the proximity of the nitrogen lone pair, which can repel incoming nucleophiles (electronic repulsion) or chelate with metal cations.

If your yields are low, you are likely fighting one of three battles: Activation Energy (Kinetics) , Solvation (Thermodynamics) , or Competitor Pathways (Selectivity) .

Troubleshooting Module: Reaction Stalling & Kinetics

Q: "My reaction with 2-chloropyridine is stuck at <20% conversion even after 24h reflux. What is wrong?"

A: You are likely facing a "Leaving Group Mismatch."

In

-

The Fix: Switch from Chloro- to Fluoro- .

-

The Science: Fluorine is highly electronegative.[3] It pulls electron density from the C-2 carbon, significantly lowering the LUMO energy and stabilizing the anionic intermediate (Meisenheimer complex). This acceleration is often dramatic (100x–1000x faster).

Reactivity Order (

Visualizing the Mechanism

The following diagram illustrates the energy landscape. Note how the transition state leading to the Meisenheimer complex is the highest energy barrier.

Figure 1: Energy profile of

Troubleshooting Module: Solvents & Thermodynamics

Q: "My nucleophile is a salt (e.g., Sodium Alkoxide), but it won't react despite high heat."

A: Your nucleophile is likely "caged" by solvation. If you are using protic solvents (MeOH, EtOH) or non-polar solvents (Toluene) without a phase transfer catalyst, the anion is either hydrogen-bonded or aggregated with its cation.

-

The Fix: Use Polar Aprotic Solvents (DMSO, NMP, DMF).[3]

-

The Science: These solvents solvate cations (Na+, K+) extremely well due to their high dipole moments and accessible oxygen/nitrogen lone pairs, but they do not solvate anions well. This leaves the nucleophile "naked" and highly reactive.[4]

Solvent Selection Guide

| Solvent | Dielectric Constant ( | Suitability for | Note |

| DMSO | 46.7 | Excellent | Best for "naked" anions; high boiling point. |

| NMP | 32.2 | Excellent | High thermal stability; good for microwave. |

| DMF | 36.7 | Good | Watch for decomposition to dimethylamine at >140°C. |

| EtOH | 24.5 | Poor | H-bonds to nucleophile (deactivating it). |

| THF | 7.5 | Moderate | Good solubility, but requires high temp/pressure. |

Advanced Protocols: Breaking the Reactivity Wall

Q: "I cannot use Fluorine, and standard heating isn't working on my 2-chloropyridine."

A: You need to lower the LUMO of the ring artificially. If the substrate is electron-rich (e.g., has a methoxy group elsewhere) or the leaving group is poor, heat alone is insufficient.

Option A: Acid Catalysis (The "Proton Switch") Protonating the pyridine nitrogen makes the ring significantly more electrophilic (cationic intermediate).

-

Protocol: Add 1.0–5.0 equiv of mild acid (e.g., AcOH, TFA, or HCl in Dioxane) if your nucleophile is an amine.

-

Note: This works best for amine nucleophiles. Strong bases (alkoxides) are incompatible with this method.

Option B: Microwave Irradiation Microwave heating provides rapid, uniform heating and can access temperatures/pressures unsafe for standard reflux.

Standard Operating Procedure (SOP): Microwave-Assisted

-

Vessel: 10 mL Microwave vial (rated for 30 bar).

-

Stoichiometry:

-

Substrate (1.0 equiv)

-

Nucleophile (1.2 – 2.0 equiv)

-

Base (2.0 – 3.0 equiv, e.g., DIPEA or

) -

Solvent: NMP or DMSO (concentration 0.2 – 0.5 M).

-

-

Parameters:

-

Temp: 120°C – 160°C (Start at 120°C).

-

Time: 10 – 20 minutes.

-

Stirring: High.

-

-

Workup: Dilute with water/brine, extract with EtOAc. NMP/DMSO washes out in the aqueous layer.

Troubleshooting Module: Impurity Profiling

Q: "I see a major side product with M+16 mass (or M-Cl+OH)."

A: You are making 2-Pyridone (Hydrolysis). Water is a competitive nucleophile, especially in the presence of hydroxide bases (NaOH, KOH) or wet hygroscopic solvents (DMSO is a moisture sponge).

-

The Fix:

-

Switch to anhydrous solvents (use molecular sieves).

-

Change base to CsF (Cesium Fluoride) or DIPEA (Hunig's Base). CsF promotes the reaction via the "fluoride effect" (solubility and H-bond accepting) without generating hydroxide ions.

-

Decision Tree for Optimization

Follow this logic flow to rescue a failing reaction.

Figure 2: Strategic decision tree for troubleshooting low-yielding pyridine functionalizations.

References

-

Rohrbach, S., Smith, A. J., & O'Connor, P. D. (2019). Nucleophilic Aromatic Substitution of Pyridines: A Practical Guide. Organic Process Research & Development.

- Context: Comprehensive review of leaving group effects and solvent choices in industrial settings.

-

(Generalized landing for OPRD as specific deep links vary by institution).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Context: Authoritative text on the "Element Effect" (F > Cl) in

mechanisms.[2]

-

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Context: Foundational text on microwave effects in heterocyclic chemistry, specifically r

-

Spitzner, R. (2001). Pyridine and its Derivatives. In Science of Synthesis. Thieme Chemistry.

- Context: Detailed reactivity profiles of 2- vs 4-halopyridines.

Preventing hydrolysis of trifluoromethyl group in basic conditions

Topic: Preventing Hydrolysis of Trifluoromethyl Groups in Basic Conditions

Diagnostic Hub: Why is my Group Unstable?

The "Teflon" Myth:

While the trifluoromethyl group (

The Root Cause: Electronic Activation

The failure usually occurs not through direct nucleophilic attack on the

If your substrate contains a phenol (

Mechanism of Failure: The Quinone Methide Pathway

The diagram below illustrates the lethal pathway for 2-hydroxybenzotrifluoride. The base does not attack the

Figure 1: The degradation pathway of ortho-hydroxybenzotrifluorides in basic media. The formation of the quinone methide (red box) is the critical failure point.

Troubleshooting Guides & Protocols

Scenario A: "I need to run a Suzuki Coupling on a -phenol/aniline."

The Issue: Standard Suzuki conditions use aqueous base (

The Solution: The "Protect-First" Protocol Do not attempt to fine-tune the base if you have an ortho/para donor. The risk of fluoride extrusion is too high. You must cap the donor.

Step-by-Step Workflow:

-

Protection (MOM/Bn Ether Formation):

-

Reagents:

(Methoxymethyl chloride) or -

Why: Converting

to

-

-

Cross-Coupling:

-

Run your standard Suzuki coupling. The

group will now be inert to the aqueous base.

-

-

Deprotection:

-

Cleave the protecting group under acidic conditions (e.g.,

/Dioxane for MOM) after the base is removed.

-

Scenario B: "I cannot protect the group. I need a base-tolerant method."

The Issue: You are at a late stage synthesis and cannot add protection/deprotection steps.

The Solution: Anhydrous Fluoride-Based Activation Switch from hydroxide/carbonate bases to anhydrous fluoride sources or non-nucleophilic bases.

| Parameter | Standard Protocol (Avoid) | Recommended Protocol |

| Base | ||

| Solvent | DMSO, DMF, | Toluene, Dioxane (Dry) |

| Temperature |

Why this works:

-

Anhydrous Conditions: Without water, the final hydrolysis of the quinone methide to the carboxylic acid cannot complete.

-

Cesium Fluoride (CsF): In Suzuki couplings, fluoride can activate the boronic acid (

) without acting as a Brønsted base strong enough to deprotonate a phenol efficiently in non-polar solvents.

Optimization Matrix: Base & Solvent Compatibility

Use this matrix to select conditions that minimize

| Base Strength (pKa of Conj. Acid) | Base Example | Risk Level | Notes |

| High (>16) | CRITICAL | Will rapidly hydrolyze activated | |

| Medium (10-16) | HIGH | Hydroxide is a hard nucleophile and strong base. High risk in DMSO/DMF. | |

| Moderate (9-11) | MODERATE | Standard for couplings. Risky at high temps ( | |

| Mild (<9) | LOW | Safer. |

Solvent Effects:

-

DMSO/DMF: Avoid. These polar aprotic solvents strip the cation (

) from the base, making the anion ( -

THF/Dioxane/Toluene: Preferred. These solvents support ion pairing, reducing the effective basicity and protecting the

group.

Frequently Asked Questions (FAQs)

Q: Does this hydrolysis happen to meta-substituted trifluoromethyl groups?

A: Generally, no. The meta position does not allow for the resonance stabilization required to form the quinone methide intermediate. Meta-

Q: I see a new spot on my TLC that is very polar. Is that the carboxylic acid?

A: Likely, yes. The hydrolysis product (hydroxy-benzoic acid) is much more polar than the trifluoromethyl starting material. You can confirm this by treating a small aliquot with diazomethane or

Q: Can I use

References

-

Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Source: Chemosphere (2006).[2] Context: Establishes the kinetic barrier (

) and mechanism for the hydrolysis of ortho-CF3 phenols. URL:[Link] -

Hydrolysis of the Trifluoromethyl Group in Triarylphosphines. Source: TDX (Theses and Dissertations Online). Context: Discusses the conversion of

to

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions of 2-chloro-4-methyl-3-(trifluoromethyl)pyridine

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-chloro-4-methyl-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this challenging yet valuable building block in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust, field-tested solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient you before setting up your reaction.

Q1: What makes 2-chloro-4-methyl-3-(trifluoromethyl)pyridine a "challenging" substrate for cross-coupling?

A1: This substrate presents a convergence of several challenges that demand a carefully optimized catalytic system:

-

Catalyst Inhibition: The nitrogen atom at the 1-position of the pyridine ring can coordinate strongly to the palladium catalyst center.[1][2] This is particularly problematic for substrates chlorinated at the 2-position, as it can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalytic cycle.[3]

-

Low Reactivity of the C-Cl Bond: Carbon-chlorine bonds are inherently less reactive towards oxidative addition than their carbon-bromine or carbon-iodine counterparts. This often necessitates more active catalysts and higher reaction temperatures to initiate the catalytic cycle.[4]

-

Electronic Effects: The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly lowers the electron density of the pyridine ring. While this can sometimes facilitate the initial oxidative addition step, the overall electronic environment influences every stage of the catalytic cycle.

Q2: What are the primary classes of palladium catalysts and ligands recommended for this substrate?

A2: Success with this substrate almost universally requires moving beyond simple catalysts like Pd(PPh₃)₄. The key is to use a combination of a palladium precursor and a specialized ligand designed for challenging substrates.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or more modern, air-stable "precatalysts".[4][5] Divalent palladium sources like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) state to enter the catalytic cycle.[5][6]

-

Ligands: The choice of ligand is paramount.[4] For aryl chlorides, bulky, electron-rich phosphine ligands are the gold standard.[1][4] These ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs), serve multiple functions: they stabilize the palladium center, promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step to release the product.[1][7]

Q3: How do I choose an appropriate base and solvent for my coupling reaction?

A3: The base and solvent are not passive components; they are critical variables that dictate reaction success.

-

Base Selection: The base's role, particularly in Suzuki couplings, is to facilitate the crucial transmetalation step.[1] For a challenging substrate like this, moderately strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points.[1][7] It is critical that the base is finely ground and anhydrous to ensure its reactivity.[1]

-

Solvent Selection: The solvent must solubilize all reaction components. Anhydrous, degassed aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, or DME.[7] For Suzuki reactions, a small amount of water is often added to the solvent system (e.g., dioxane/water 4:1) to help solubilize the base and activate the boronic acid.[2][7]

Troubleshooting and Optimization Guide

This section is structured to provide direct answers to specific problems you may encounter during your experiments.

Scenario 1: Low to No Product Formation

Question: My reaction shows only starting material, or the yield of my desired coupled product is below 20%. What are the most likely causes and how can I fix it?

This is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Detailed Solutions:

-

Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction.[1] More importantly, the pyridine nitrogen can inhibit the catalyst.

-

Solution: Switch to a catalyst system known for high activity with aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential as they create a sterically hindered environment around the palladium, which can discourage pyridine coordination and promote the desired catalytic steps.[1][7]

-

-

Inadequate Base: The base is not a spectator. A weak or insoluble base will stall the reaction, especially in Suzuki couplings where it is vital for transmetalation.[1]

-

Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[1]

-

Solution: This is non-negotiable. All solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles). The reaction vessel must be flame-dried or oven-dried and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1]

-

-

Insufficient Temperature: The C-Cl bond activation requires significant thermal energy.

-

Solution: Most coupling reactions with this substrate will require elevated temperatures, typically in the range of 80-120 °C .[7] If you start at a lower temperature (e.g., 80 °C) and see no reaction, cautiously increase the temperature.

-

Scenario 2: Formation of Side Products

Question: My reaction works, but I see significant amounts of hydrodechlorination (product where Cl is replaced by H) or homocoupling of my coupling partner. How can I suppress these side reactions?

A2: These side reactions point to specific flaws in the reaction setup or reagent quality.

-

Hydrodechlorination/Protodeboronation: This occurs when the C-Cl bond is reductively cleaved and replaced by a hydrogen atom, or in the case of Suzuki coupling, the boronic acid's C-B bond is cleaved.[1][2]

-

Cause: The primary culprit is often the presence of a proton source, most commonly water.[1]

-

Solution: Ensure all reagents and solvents are scrupulously anhydrous. Use flame-dried glassware. While some Suzuki reactions benefit from a small amount of water, excess water can promote these side reactions.[1]

-

-